Angiotensin II (1-4), human

Description

Overview of the Renin-Angiotensin System (RAS) Peptidomics

The peptidome of the Renin-Angiotensin System is diverse, comprising a family of related peptides with often opposing physiological actions. The classical pathway of the RAS leads to the formation of the potent vasoconstrictor, Angiotensin II (Ang II). However, the system is far more complex, with various other active peptides being generated. ifnmujournal.comjacc.org

These include Angiotensin III (Ang III) and Angiotensin IV (Ang IV), which are involved in regulating blood pressure and have effects in the central nervous system. jacc.org Another key peptide is Angiotensin-(1-7), which often counteracts the effects of Ang II by promoting vasodilation. nih.gov The peptide Angiotensin-(1-9) also plays a role, though its functions are less well understood. physiology.org The balance between these different angiotensin peptides is critical for maintaining cardiovascular homeostasis. The discovery of these alternative pathways and peptides has revealed the RAS to be a highly regulated system with both pressor and depressor arms. ifnmujournal.comnih.gov

Table 1: Major Peptides of the Renin-Angiotensin System

| Peptide | Precursor(s) | Key Generating Enzyme(s) |

| Angiotensin I | Angiotensinogen (B3276523) | Renin |

| Angiotensin II | Angiotensin I | Angiotensin-Converting Enzyme (ACE), Chymase |

| Angiotensin III | Angiotensin II | Aminopeptidase (B13392206) A |

| Angiotensin IV | Angiotensin III | Aminopeptidase N |

| Angiotensin-(1-7) | Angiotensin II, Angiotensin I, Angiotensin-(1-9) | ACE2, Neprilysin, Prolyl Oligopeptidase, Prolyl-carboxypeptidase |

| Angiotensin-(1-9) | Angiotensin I | ACE2 |

| Angiotensin II (1-4) | Angiotensin-(1-7) | Neprilysin |

Biogenesis and Metabolic Pathways of Angiotensin II (1-4) within the RAS Cascade

Angiotensin II (1-4) is an endogenous peptide fragment that arises from the enzymatic breakdown of larger angiotensin molecules. Its formation is an integral part of the complex metabolic cascade of the RAS.

Enzymatic Generation from Angiotensin II and Other Precursors

The primary pathway for the generation of Angiotensin II (1-4) involves the degradation of Angiotensin-(1-7). nih.gov Studies have shown that in tissues such as the renal cortex, Angiotensin-(1-7) is metabolized by the enzyme neprilysin (NEP), also known as neutral endopeptidase. nih.govmdpi.com Neprilysin cleaves the Tyr⁴-Ile⁵ bond of Angiotensin-(1-7) to produce Angiotensin-(1-4) and the fragment Angiotensin-(5-7). mdpi.com

The formation of Angiotensin-(1-4) has also been observed during the metabolism of other angiotensin peptides. For instance, in studies of sheep proximal tubule membranes, the metabolism of both Angiotensin I and Angiotensin II led to the formation of Angiotensin-(1-4) as one of the metabolic products. ucl.ac.ukahajournals.org Furthermore, research on human atrial tissue has shown that the metabolism of Angiotensin-(1-12), a non-renin-dependent precursor, can also result in the generation of Angiotensin-(1-4), alongside other angiotensin peptides. wikipedia.org

Alternative Pathways of Angiotensin Peptide Synthesis

The generation of Angiotensin II, the precursor to many other angiotensin fragments, is not solely dependent on the classical pathway involving Angiotensin-Converting Enzyme (ACE). Alternative, ACE-independent pathways play a significant role in its synthesis in various tissues. physiology.org Enzymes such as chymase, found in the heart and blood vessels, can convert Angiotensin I to Angiotensin II. physiology.org Other enzymes like cathepsins and tonin have also been shown to generate Angiotensin II directly from angiotensinogen or Angiotensin I. jacc.org

The existence of these alternative pathways means that the production of Angiotensin II and its subsequent metabolites, including Angiotensin-(1-4), can occur locally within tissues, independent of the circulating RAS. This local production allows for fine-tuned regulation of physiological processes within specific organs. nih.gov The discovery of precursors like Angiotensin-(1-12) further highlights the complexity of the system, providing a renin-independent source for the generation of various angiotensin peptides, including Angiotensin II and subsequently its degradation products. researchgate.netwikipedia.org

Historical Context of Angiotensin II (1-4) Discovery and Early Research

The journey to understanding the Renin-Angiotensin System began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in kidney extracts, which they named "renin". Decades later, in the 1930s and 1940s, independent research by groups in Argentina and the United States led to the discovery of a substance, initially called "hypertensin" or "angiotonin," which was produced by the enzymatic action of renin on a plasma protein. This substance was later unified under the name "angiotensin" in 1958.

The identification of different forms of angiotensin followed, with Skeggs and his team discovering Angiotensin I and Angiotensin II in 1954. ifnmujournal.com The focus of early research was predominantly on these major, highly active peptides. The discovery of smaller fragments like Angiotensin II (1-4) came later, as analytical techniques improved and the focus shifted to the metabolism and degradation of the main angiotensin peptides.

The identification of Angiotensin II (1-4) is intrinsically linked to the study of Angiotensin-(1-7) metabolism. As researchers investigated the breakdown of Angiotensin-(1-7) in various tissues, particularly the kidney, they identified smaller peptide fragments. Studies in the late 1990s and early 2000s using techniques like high-performance liquid chromatography (HPLC) were crucial in separating and identifying these metabolites. It was through this line of investigation that Angiotensin II (1-4) was identified as a product of Angiotensin-(1-7) degradation by the enzyme neprilysin. ifnmujournal.com Early research, therefore, characterized Angiotensin II (1-4) primarily as a metabolic byproduct within the complex cascade of the Renin-Angiotensin System.

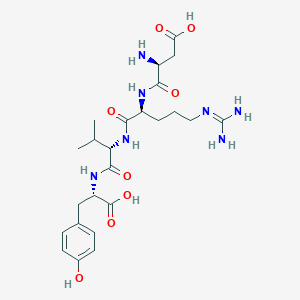

Structure

2D Structure

Properties

Molecular Formula |

C24H37N7O8 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H37N7O8/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28)/t15-,16-,17-,19-/m0/s1 |

InChI Key |

KFWYCVYZWAMJRF-DWRORGKVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of Action of Angiotensin Ii 1 4

Receptor Binding and Specificity of Angiotensin II (1-4)

The physiological effects of angiotensin peptides are dictated by their binding to specific cell surface receptors. The binding profile of Angiotensin II (1-4) determines which cells will respond to the peptide and the nature of that response.

Identification of Receptors Mediating Angiotensin II (1-4) Effects

The actions of Angiotensin II (1-4) are mediated through its interaction with the angiotensin receptor family. Research indicates that Angiotensin II (1-4) binds to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) that is also the primary receptor for the main RAS effector, Angiotensin II. medchemexpress.com The broader family of angiotensin receptors, which respond to various angiotensin fragments, includes the AT1, AT2, AT4, and Mas receptors. bioone.orgfrontiersin.orgnih.govnih.gov The AT1 and AT2 receptors are the two classical subtypes for Angiotensin II, sharing about 34% sequence identity but often mediating opposing effects. nih.govmdpi.com The AT4 receptor has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP) and its primary endogenous ligand is Angiotensin IV (Ang II 3-8). nih.govguidetopharmacology.org

| Receptor | Primary Endogenous Ligand(s) | Reported Interaction with Angiotensin II (1-4) |

|---|---|---|

| AT1 Receptor | Angiotensin II, Angiotensin III | Binds to the AT1 receptor. medchemexpress.com |

| AT2 Receptor | Angiotensin II, Angiotensin III | Interaction not well-established. |

| AT4 Receptor (IRAP) | Angiotensin IV | Interaction not well-established. |

| Mas Receptor | Angiotensin (1-7) | Interaction not well-established. |

Binding Affinity and Kinetics of Angiotensin II (1-4) to Cognate Receptors

While Angiotensin II (1-4) is reported to bind to the AT1 receptor, specific and comprehensive data on its binding affinity (Kd) and kinetics are not as extensively documented as for Angiotensin II. For context, Angiotensin II typically binds to the AT1 receptor with high affinity, with Kd values in the low nanomolar range. For example, studies on rat mesangial cells have shown Angiotensin II binds to a single class of receptors with a Kd of approximately 1.07 nmol/L. ahajournals.org The binding kinetics can be influenced by the local ionic environment; both monovalent and divalent cations have been shown to modulate the affinity and number of angiotensin receptors. ahajournals.org In spontaneously hypertensive rats, the binding affinity in the nucleus tractus solitarius was found to be significantly greater than in normotensive controls, suggesting that receptor kinetics can be altered in pathological states. nih.govnih.gov

Intracellular Signaling Cascades Activated by Angiotensin II (1-4)

Based on its interaction with the AT1 receptor, Angiotensin II (1-4) is understood to initiate the well-characterized and complex signaling pathways associated with this receptor. medchemexpress.com AT1 receptor signaling is multifaceted, involving both G protein-dependent and G protein-independent mechanisms that lead to a wide array of cellular responses. frontiersin.orgoup.com

G Protein-Coupled Receptor (GPCR) Dependent Signaling Pathways

The AT1 receptor is a classic seven-transmembrane GPCR that couples to several heterotrimeric G proteins. bjournal.orgwikipedia.org The primary and most well-documented pathway involves coupling to Gq/11 proteins. nih.govnih.gov

Activation of this pathway proceeds as follows:

Phospholipase C (PLC) Activation : Ligand binding induces a conformational change in the AT1 receptor, activating Gq/11. The α-subunit of Gq/11 then activates phospholipase C-beta (PLCβ). bioone.org

Second Messenger Production : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govscielo.brphysiology.org

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. medchemexpress.comnih.govphysiology.org

Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates isoforms of protein kinase C (PKC). physiology.orgbiomolther.org

In addition to Gq/11, the AT1 receptor can also couple to other G proteins, such as Gi/o, which inhibits adenylyl cyclase, and G12/13, which activates the RhoA/Rho kinase pathway. nih.govoup.com

G Protein-Independent Signaling Mechanisms (e.g., β-arrestin pathways)

Beyond classical G protein signaling, the AT1 receptor can initiate a second wave of signal transduction through G protein-independent mechanisms, primarily mediated by β-arrestins. frontiersin.orgoup.com This process, sometimes referred to as biased signaling, allows for a diversification of cellular responses.

The β-arrestin pathway is typically initiated after receptor activation:

Receptor Phosphorylation : Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the C-terminal tail of the AT1 receptor. nih.gov

β-arrestin Recruitment : This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). nih.govfrontiersin.org

Signal Scaffolding : The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, leading to desensitization of the G protein pathway. frontiersin.org Concurrently, β-arrestin acts as a scaffold, recruiting a host of other signaling proteins to the receptor complex. frontiersin.orgpnas.org A key pathway activated through this scaffolding function is the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govpnas.org This G protein-independent activation of ERK1/2 is dependent on β-arrestin 2. pnas.org

Downstream Effector Molecules and Transcriptional Regulation

The G protein-dependent and -independent signaling cascades converge on a variety of downstream effector molecules that ultimately mediate the cellular responses to Angiotensin II (1-4). These pathways culminate in the nucleus, where they modulate the activity of transcription factors to regulate gene expression.

Key downstream signaling networks include:

MAP Kinase (MAPK) Pathways : The AT1 receptor activates all three major MAPK families: ERK1/2, c-Jun N-terminal kinases (JNKs), and p38 MAPK. scielo.brphysiology.org These kinases are critical regulators of cell proliferation, differentiation, inflammation, and apoptosis. researchgate.net Activation of ERK1/2, for instance, is linked to cell growth and hypertrophy. scielo.brahajournals.org

Tyrosine Kinases : Angiotensin signaling involves the activation of numerous non-receptor tyrosine kinases, such as Src, Pyk2, and the JAK/STAT pathway. oup.combjournal.org These pathways are crucial for growth factor-like effects and inflammatory responses.

RhoA/Rho Kinase (ROCK) : Activated via G12/13, the RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in processes like cell contraction and migration. nih.gov

These signaling pathways regulate the activity of transcription factors, thereby altering the expression of target genes. For example, MAPK activation leads to the induction of immediate early genes like c-fos, c-jun, and c-myc. scielo.brnih.gov The proteins c-Fos and c-Jun can dimerize to form the Activator Protein-1 (AP-1) transcription factor, which plays a role in cardiac hypertrophy. pnas.org In pressure-overload models, the transcriptional response of the AT1 receptor gene itself has been shown to be dependent on both AP-1 and GATA-4 transcription factors, indicating a potential positive feedback loop. pnas.org

| Downstream Effector | Activating Pathway(s) | Key Cellular Functions |

|---|---|---|

| ERK1/2 (MAPK) | Gq/PKC; β-arrestin | Cell growth, proliferation, differentiation. scielo.brahajournals.org |

| JNK/SAPK (MAPK) | Gq/PKC; Ca2+ | Apoptosis, inflammation, stress responses. scielo.br |

| p38 MAPK | Gq/PKC | Inflammation, apoptosis, cell cycle control. physiology.org |

| JAK/STAT | Direct AT1R interaction | Gene expression, immune response, cell growth. oup.combjournal.org |

| Src Family Kinases | G protein-dependent | Cell growth, migration, survival. oup.com |

| RhoA/ROCK | G12/13 | Vasoconstriction, cell migration, cytoskeletal organization. nih.gov |

Lack of Specific Research Hinders Detailed Elucidation of Angiotensin II (1-4) Signaling Cross-talk

A thorough review of available scientific literature reveals a significant gap in the understanding of the specific molecular cross-talk between Angiotensin II (1-4) and other intracellular signaling systems. While extensive research has detailed the signaling pathways of its parent molecule, Angiotensin II, there is a notable absence of studies focusing directly on the interactions of the Angiotensin II (1-4) fragment.

The current body of research on the renin-angiotensin system predominantly centers on the physiological and pathological effects of Angiotensin II. This includes its well-documented cross-talk with key signaling cascades such as the nitric oxide (NO) pathway, prostaglandin (B15479496) signaling, the mitogen-activated protein kinase (MAPK) pathways, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These interactions are crucial in regulating a wide array of cellular processes, from vascular tone and inflammation to cell growth and apoptosis.

However, the specific signaling roles of Angiotensin II degradation products, including Angiotensin II (1-4), remain largely uncharted territory. Scientific investigations have yet to extensively explore how this particular peptide fragment interacts with other signaling networks. Consequently, detailed research findings on its cross-talk with systems like the NO, prostaglandin, MAPK, or PI3K/Akt pathways are not available in the current scientific literature.

This lack of specific data prevents a detailed and scientifically accurate elaboration on the molecular mechanisms of action of Angiotensin II (1-4) with respect to its cross-talk with other signaling systems. Further research is required to isolate and characterize the unique signaling properties of Angiotensin II (1-4) and to understand how it may modulate or interact with other intracellular communication pathways. Without such foundational research, any discussion on this topic would be speculative and could not be grounded in established scientific evidence.

Therefore, a comprehensive and informative article on the cross-talk of Angiotensin II (1-4) with other signaling systems cannot be generated at this time due to the absence of requisite research findings. The scientific community awaits further studies to illuminate the specific molecular interactions of this and other angiotensin fragments.

Physiological and Pathophysiological Roles of Angiotensin Ii 1 4 in Pre Clinical Models

Role in Cardiovascular Regulation (Pre-clinical Studies)

Ang II is a potent regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the development of cardiovascular disease. portlandpress.comamegroups.org Pre-clinical studies have established its critical role in controlling vascular tone, cardiac function, and blood pressure.

Angiotensin II exerts powerful effects on blood vessels, primarily by inducing vasoconstriction and promoting endothelial dysfunction. oup.commdpi.com In animal models, Ang II infusion leads to structural and functional changes in the vessel wall that are associated with atherosclerosis and hypertension. oup.comcambridge.org

Vasoconstriction: The most immediate vascular effect of Ang II is smooth muscle contraction, which increases vascular resistance and elevates blood pressure. mdpi.com This action is mediated predominantly through the Angiotensin II type 1 (AT1) receptor located on vascular smooth muscle cells. mdpi.comahajournals.org

Endothelial Dysfunction: Chronic exposure to Ang II impairs the function of the endothelium, the inner lining of blood vessels. nih.gov This dysfunction is characterized by a reduced capacity of the endothelium to maintain vascular homeostasis, leading to a pro-inflammatory, pro-thrombotic state. nih.gov Studies in both C57BL/6J and FVB/NJ mouse strains have shown that Ang II impairs endothelial function, an effect that is independent of sex and can be reversed by inhibiting Rho kinase (ROCK2), a downstream signaling molecule. nih.gov Ang II contributes to endothelial dysfunction by inducing oxidative stress, largely through the activation of NADPH oxidase. ahajournals.orgnih.gov

In pre-clinical models, sustained high levels of Ang II are a well-established trigger for pathological cardiac remodeling, a process that leads to heart failure. ahajournals.orgnih.govexplorationpub.com

Cardiac Hypertrophy: Continuous infusion of Ang II in rats and mice induces cardiac hypertrophy, an increase in the heart's muscle mass. ahajournals.orgnih.gov This growth is a direct effect mediated by AT1 receptors on cardiac myocytes and is independent of the blood pressure increase also caused by Ang II. ahajournals.org

Cardiac Fibrosis and Inflammation: Beyond hypertrophy, Ang II promotes cardiac fibrosis, which is the excessive deposition of extracellular matrix proteins in the heart tissue. nih.govportlandpress.com This scarring stiffens the heart and impairs its function. Studies in mice show that Ang II infusion triggers the activation of resident cardiac fibroblasts into myofibroblasts, the primary cell type responsible for fibrosis. portlandpress.com This process is also associated with inflammation and oxidative stress. nih.gov

Cardiac Dysfunction: The cumulative effects of hypertrophy, fibrosis, and cellular damage lead to a decline in cardiac function. explorationpub.comahajournals.org While acute exposure to Ang II can increase cardiac contractility, chronic stimulation results in pathological remodeling and depressed heart function. mdpi.com In animal models of myocardial infarction, blocking the effects of Ang II with ACE inhibitors or AT1 receptor blockers improves cardiac function and attenuates this adverse remodeling. explorationpub.com

Table 1: Effects of Angiotensin II on Cardiac Parameters in Animal Models

| Parameter | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Cardiac Hypertrophy | Rat | Ang II infusion increased left ventricular weight, an effect blocked by an AT1 receptor antagonist but not by hydralazine, indicating a blood pressure-independent mechanism. | ahajournals.org |

| Cardiac Fibrosis | Mouse | Ang II infusion increased myocardial collagen deposition and the number of α-SMA+ myofibroblasts, indicating significant fibrosis. | nih.gov |

| Cardiac Function | Rat (with Myocardial Infarction) | Ang II infusion in rats with existing heart failure led to a further reduction in cardiac function. | ahajournals.org |

| Gene Expression | Rat | Ang II induced a shift toward a fetal phenotype of cardiac myocyte gene expression, a hallmark of pathological hypertrophy. | ahajournals.org |

Ang II is one of the most potent hormones involved in the regulation of blood pressure. portlandpress.com Animal models where Ang II is infused are standard for studying experimental hypertension. pnas.orgmdpi.com

Mechanisms of Action: Ang II elevates blood pressure through a combination of effects. It causes potent vasoconstriction of peripheral arteries, stimulates the adrenal cortex to release aldosterone (B195564) (which promotes sodium and water retention by the kidneys), and acts on the brain to increase sympathetic nerve activity. portlandpress.compnas.org

Renal Effects: Studies using knockout mice have provided definitive evidence that the AT1 receptors in the kidney are critical for Ang II-dependent hypertension. pnas.org By stimulating these receptors, Ang II reduces the excretion of sodium, leading to volume expansion and a sustained increase in blood pressure. pnas.org

Age-Related Sensitivity: Pre-clinical studies have shown that aged animals exhibit an enhanced pressor response to Ang II. In a study comparing young and aged mice, a slow-pressor dose of Ang II caused a much more prompt and marked increase in blood pressure in the older animals, which was associated with increased vascular inflammation and oxidative stress. nih.gov

Table 2: Blood Pressure Response to Angiotensin II in Pre-clinical Models

| Animal Model | Ang II Administration | Blood Pressure Outcome | Key Insight | Reference |

|---|---|---|---|---|

| Mice | Chronic Infusion (1,000 ng/kg/min) | Sustained hypertension (MAP increased by ~55 mmHg). | Demonstrates a standard model for inducing Ang II-dependent hypertension. | pnas.org |

| Aged Mice (23-31 mo) | Slow-pressor dose (0.28 mg/kg/d) | Prompt and marked increase in systolic blood pressure compared to a gradual increase in young mice. | Aging increases sensitivity to the hypertensive effects of Ang II. | nih.gov |

| Systemic Lupus Erythematosus (SLE) Mice | Acute Infusion (1 ng) | Exaggerated pressor response compared to control mice. | Suggests enhanced Ang II sensitivity in the context of chronic inflammation. | physiology.org |

Central Nervous System Actions (Pre-clinical Studies)

Beyond its cardiovascular roles, Ang II acts as a neuropeptide within the brain, where a local renin-angiotensin system modulates a variety of functions, including neurotransmission and cognition. nih.govresearchgate.net

Ang II influences the activity of several neurotransmitter systems and has been implicated in the pathophysiology of neurodegenerative diseases.

Modulation of Neurotransmission: Ang II has been shown to modulate both dopaminergic and GABAergic neurotransmission. nih.govfrontiersin.org In the substantia nigra, a brain region critical for motor control, Ang II can suppress the activity of GABAergic neurons through AT1 receptors, thereby altering the inhibitory input to dopaminergic neurons. nih.govresearchgate.net It has also been reported to induce dopamine (B1211576) release in the striatum. frontiersin.org

Role in Neurodegeneration: In animal models of Parkinson's disease, activation of AT1 receptors by Ang II exacerbates the loss of dopaminergic neurons. nih.gov This suggests that the brain's RAS may contribute to the neurodegenerative process.

Neuroprotection via Blockade: Angiotensin receptor blockers (ARBs) have demonstrated neuroprotective effects in various pre-clinical models of neurological disease, including stroke and Alzheimer's disease. mednexus.orgmdpi.comoup.com In animal models of cerebral ischemia-reperfusion injury, ARBs can reduce infarct volume, inhibit neuroinflammation, and preserve the integrity of the blood-brain barrier. mednexus.orgmdpi.com These neuroprotective effects appear to be independent of blood pressure lowering and are mediated by blocking the detrimental effects of AT1 receptor stimulation while potentially allowing for protective signaling through Angiotensin II type 2 (AT2) receptors. mdpi.comoup.com

The role of Angiotensin II in learning and memory is complex, with some studies suggesting enhancement and others impairment. nih.govactaneurologica.be

Contradictory Effects: The effect of Ang II on cognition in animal studies has yielded conflicting results. Some research indicates that Ang II can facilitate learning and memory. nih.govactaneurologica.be However, other studies suggest that chronic stimulation with Ang II impairs cognitive performance, potentially by reducing cerebral blood flow, increasing oxidative stress, and promoting neuroinflammation. nih.gov

Cognitive Impairment: Continuous Ang II stimulation is thought to impair cognitive function via the AT1 receptor. nih.gov In Alzheimer's disease mouse models, treatment with ARBs has been shown to prevent and rescue cognitive deficits, actions that are often independent of their blood-pressure-lowering effects. nih.gov

Role of Metabolites: The cognitive effects of the RAS are not limited to Ang II. Its metabolite, Angiotensin IV, has been shown to reliably enhance memory and reverse cognitive deficits in several rat models, suggesting a potential therapeutic role for its corresponding AT4 receptor. nih.govnih.gov

Regulation of Fluid Balance and Thirst

Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating body fluid homeostasis, which involves balancing fluid intake and output. nih.govmdpi.commdpi.com Pre-clinical studies in various animal models, including rats and dogs, have established that Ang II is a potent dipsogen, meaning it stimulates thirst and drinking behavior. nih.govphysiology.org This action is crucial for increasing water intake to restore fluid balance, particularly during conditions like dehydration or hypovolemia (low blood volume).

The thirst-inducing effects of Ang II are primarily mediated through its action on specific regions of the brain that lack a blood-brain barrier, known as circumventricular organs. ciheam.orgfrontiersin.org The most sensitive of these are the subfornical organ (SFO) and the organum vasculosum of the lamina terminalis (OVLT). mdpi.commdpi.com Ang II, whether administered intracranially or generated peripherally, stimulates AT1 receptors in these areas, triggering neuronal pathways that lead to the sensation of thirst. nih.govmdpi.commdpi.com Studies in rats have shown that direct injection of Ang II into the SFO and other hypothalamic regions stimulates water intake. nih.gov Furthermore, inhibiting neurons in the median preoptic nucleus (MnPO), a region that receives signals from the SFO and OVLT, has been shown to significantly reduce drinking behavior induced by Ang II in rats. eneuro.org

In addition to stimulating thirst, Ang II contributes to fluid balance by promoting the release of vasopressin, also known as antidiuretic hormone (ADH). mdpi.comeneuro.org Vasopressin acts on the kidneys to increase water reabsorption, thereby reducing urine output and conserving body water. mdpi.com The release of vasopressin is also stimulated by Ang II acting on the SFO and OVLT. mdpi.com Experiments in male rats have demonstrated that Ang II-induced vasopressin release is significantly attenuated by the inhibition of specific neurons in the MnPO. eneuro.org This dual action of stimulating thirst and vasopressin release ensures a coordinated response to maintain fluid volume and osmotic balance.

Renal System Involvement (Pre-clinical Studies)

Angiotensin II exerts powerful effects on the kidney, influencing its hemodynamics, filtration capabilities, and tubular functions. spandidos-publications.comphysiology.org The kidney itself contains all the necessary components to produce Ang II, leading to intrarenal concentrations that can be up to 1,000 times higher than in circulating blood. spandidos-publications.com

Glomerular and Tubular Function Modulation

In the glomerulus, Ang II plays a significant role in regulating the glomerular filtration rate (GFR). spandidos-publications.com It does so by constricting both the afferent (incoming) and efferent (outgoing) arterioles. nih.gov While constriction of the afferent arteriole can reduce renal blood flow, the predominant constriction of the efferent arteriole increases the pressure within the glomeruli, which helps to maintain GFR in situations of reduced renal perfusion. Ang II also modulates the tubuloglomerular feedback mechanism, a system where changes in tubular fluid composition influence GFR. nih.gov

Beyond its hemodynamic effects, Ang II directly influences tubular function to promote sodium and water retention. spandidos-publications.comphysiology.org It stimulates sodium reabsorption in the proximal tubules, a key segment of the nephron responsible for reabsorbing the majority of filtered sodium. spandidos-publications.commdpi.com This effect is mediated by the activation of AT1a receptors in the proximal tubules. mdpi.com Studies in rat models have shown that blocking Ang II receptors leads to a significant decrease in proximal fluid reabsorption. nih.gov This action is critical for regulating extracellular fluid volume and blood pressure. physiology.orgmdpi.com

Renal Fibrosis and Injury Mitigation Studies

While essential for normal kidney function, excessive or dysregulated Ang II activity is a major contributor to renal injury and fibrosis (scarring). spandidos-publications.comphysiology.orgplos.org In various pre-clinical models of kidney disease, elevated Ang II levels are associated with inflammation, oxidative stress, and the accumulation of extracellular matrix proteins, which are hallmarks of fibrosis. physiology.orgplos.orgnih.gov

Studies using animal models of unilateral ureteral obstruction (UUO), a common method to induce renal fibrosis, have shown that Ang II promotes the synthesis of pro-fibrotic and pro-inflammatory molecules. physiology.orgnih.gov In mouse models of UUO, genetic knockout of the AT1a receptor or treatment with an angiotensin-converting enzyme (ACE) inhibitor significantly blunted the development of tubulointerstitial fibrosis. physiology.org Ang II contributes to these pathological changes by stimulating renal cells to produce factors like transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine. physiology.orgplos.org

Conversely, interventions that counteract the effects of Ang II have shown promise in mitigating renal damage in pre-clinical settings. For instance, Angiotensin-converting enzyme 2 (ACE2), an enzyme that degrades Ang II, has been shown to be a negative regulator of Ang II-induced renal injury. ahajournals.orgnih.gov In ACE2-deficient mice, Ang II infusion resulted in more severe tubulointerstitial fibrosis, while treatment with recombinant human ACE2 markedly decreased the expression of fibrosis markers. ahajournals.org Similarly, Angiotensin-(1-7), a peptide produced from the breakdown of Ang II by ACE2, has demonstrated protective effects, reducing inflammation and oxidative stress in a mouse model of sepsis-associated acute kidney injury. frontiersin.org Furthermore, activating the Angiotensin II type 2 (AT2) receptor, which often opposes the actions of the AT1 receptor, has been found to be anti-inflammatory and reno-protective in various models of kidney injury. nih.govfrontiersin.org

Angiotensin II in Metabolic Regulation (Pre-clinical Studies)

Beyond its well-established roles in cardiovascular and renal regulation, Angiotensin II is increasingly recognized as a key player in metabolic homeostasis. The components of the renin-angiotensin system are present in metabolically active tissues, including adipose tissue, skeletal muscle, and the pancreas, where locally produced Ang II can exert significant effects. ahajournals.orgnih.govmdpi.com

Glucose Homeostasis and Insulin (B600854) Sensitivity

Pre-clinical research indicates a complex and often detrimental role for Ang II in glucose metabolism and insulin action. nih.govmdpi.com Increased Ang II activity is linked to the development of insulin resistance, a condition where cells fail to respond effectively to insulin. mdpi.comresearchgate.net In animal models, Ang II has been shown to impair insulin signaling in skeletal muscle, a primary site of glucose uptake. mdpi.comresearchgate.net This impairment can occur through both hemodynamic and non-hemodynamic mechanisms. Ang II can reduce microvascular blood flow in skeletal muscle, thereby limiting glucose and insulin delivery to the cells. nih.gov At a cellular level, Ang II can interfere with the insulin signaling pathway, for example, by inhibiting the activation of phosphatidylinositol-3-kinase (PI3K). researchgate.net

Furthermore, Ang II can directly affect the function of pancreatic beta-cells, which are responsible for insulin secretion. mdpi.comfrontiersin.org Studies in rats have shown that local Ang II infusion can reduce islet blood flow and delay the insulin release that normally occurs in response to glucose. mdpi.com Conversely, blocking the renin-angiotensin system has shown beneficial effects on glucose homeostasis in various animal models. Treatment with AT1 receptor blockers has been found to improve insulin sensitivity and glucose-stimulated insulin release in mice with diet-induced obesity or diabetes. frontiersin.orgmdpi.com

Adipose Tissue Metabolism

Adipose tissue contains its own local renin-angiotensin system, and Ang II acts as an important regulator of adipocyte (fat cell) function and metabolism. ahajournals.orgnih.gov The effects of Ang II on adipose tissue are multifaceted, influencing adipocyte differentiation, lipid metabolism, and the secretion of adipokines (hormones produced by fat cells). scielo.orgnih.gov

Some pre-clinical studies suggest that Ang II has an anti-adipogenic effect, meaning it can inhibit the differentiation of pre-adipocytes into mature fat cells. scielo.orgnih.gov However, other studies have shown that Ang II can promote lipogenesis (the synthesis of fats) and increase the storage of triglycerides in both 3T3-L1 (a mouse cell line) and human adipocytes. oup.com Ang II has also been shown to induce "browning" of white adipose tissue in mice, a process that increases energy expenditure. nih.gov In addition to its direct effects on fat cells, Ang II can promote inflammation in adipose tissue, which is a key factor in the development of obesity-related insulin resistance. scielo.org For instance, in vitro studies have shown that Ang II stimulates the production of pro-inflammatory molecules in adipocytes. scielo.org

Interactive Data Table: Summary of Angiotensin II Effects in Pre-clinical Models

| System/Process | Specific Effect | Key Findings from Pre-clinical Studies | Primary Receptor | Animal Model Examples |

|---|---|---|---|---|

| Fluid Balance & Thirst | Stimulation of Drinking Behavior | Acts on circumventricular organs (SFO, OVLT) to induce thirst. mdpi.com | AT1 | Rats, Dogs nih.gov |

| Vasopressin (ADH) Release | Promotes vasopressin secretion to increase water reabsorption by the kidneys. eneuro.org | AT1 | Rats eneuro.org | |

| Renal System | Glomerular Function | Constricts efferent arterioles to maintain glomerular filtration pressure. | AT1 | Dogs, Rats nih.gov |

| Tubular Function | Increases sodium and water reabsorption in the proximal tubules. spandidos-publications.commdpi.com | AT1a | Rats, Mice mdpi.comnih.gov | |

| Renal Injury & Fibrosis | Promotes inflammation, oxidative stress, and extracellular matrix deposition. physiology.orgnih.gov | AT1 | Mice, Rats physiology.orgnih.gov | |

| Metabolic Regulation | Glucose Homeostasis | Impairs insulin signaling and reduces insulin-stimulated glucose uptake in skeletal muscle. nih.govmdpi.com | AT1 | Rats mdpi.commdpi.com |

| Insulin Sensitivity | Contributes to the development of systemic insulin resistance. mdpi.comresearchgate.net | AT1 | Rats, Mice researchgate.netmdpi.com |

Other Systemic and Cellular Effects (Pre-clinical Studies)

Immune System Modulation and Inflammation

There is no specific information available in the reviewed pre-clinical literature regarding the role of Angiotensin II (1-4) in immune system modulation and inflammation.

Cellular Growth, Proliferation, and Apoptosis Studies

There is no specific information available in the reviewed pre-clinical literature regarding the effects of Angiotensin II (1-4) on cellular growth, proliferation, or apoptosis.

Tissue Remodeling and Fibrosis (Non-cardiovascular, Non-renal)

There is no specific information available in the reviewed pre-clinical literature concerning the role of Angiotensin II (1-4) in tissue remodeling and fibrosis in non-cardiovascular and non-renal tissues.

Metabolic Processing and Degradation of Angiotensin Ii 1 4

Enzymes Involved in Angiotensin II (1-4) Generation from Precursors

The formation of Angiotensin II (1-4) involves the enzymatic cleavage of larger angiotensin peptides. While the complete picture is still under investigation, several key enzymes have been identified as significant contributors to its production.

Aminopeptidases and Carboxypeptidases

The renin-angiotensin system is characterized by the sequential cleavage of angiotensinogen (B3276523) by various peptidases. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, and carboxypeptidases, which act on the C-terminus, are central to the processing of angiotensins. In the context of Angiotensin II (1-4), these enzymes are involved in the degradation of precursor peptides, leading to its formation. For instance, studies have shown that the intrarenal metabolism of Angiotensin-(1-7) to Angiotensin-(1-4) and other smaller fragments is catalyzed by the activities of aminopeptidases and neprilysin acs.org.

Role of ACE2 in Angiotensin Peptide Metabolism

Angiotensin-converting enzyme 2 (ACE2) is a key carboxypeptidase within the RAS that plays a crucial counter-regulatory role to the classical ACE/Angiotensin II axis. ACE2 is primarily known for its high catalytic efficiency in converting Angiotensin II to the vasodilator peptide Angiotensin-(1-7) researchgate.netnih.gov. It also cleaves a single amino acid from Angiotensin I to form Angiotensin-(1-9) researchgate.net. While ACE2's direct role in the formation of Angiotensin II (1-4) is not extensively documented, its generation of Angiotensin-(1-7) provides the primary substrate for neprilysin to produce Angiotensin II (1-4) acs.orgportlandpress.com. The colocalization of ACE2 and neprilysin in tissues like the renal cortex suggests a coordinated enzymatic cascade where the product of ACE2 becomes the substrate for neprilysin, leading to the formation of Angiotensin II (1-4) portlandpress.com.

Catabolism and Inactivation Pathways of Angiotensin II (1-4)

Once formed, Angiotensin II (1-4) is subject to further enzymatic degradation, which terminates its biological activity and facilitates its clearance from circulation and tissues.

Enzymatic Degradation Products and Their Biological Relevance

The primary enzyme identified in the degradation of Angiotensin-(1-7) to its metabolite Angiotensin-(1-4) is neprilysin (NEP), also known as neutral endopeptidase portlandpress.comnih.gov. Studies in the mouse kidney have shown that Angiotensin-(1-7) and Angiotensin-(1-4) are predominantly formed in the renal cortex, where both ACE2 and NEP are mainly found portlandpress.com. This suggests a key role for NEP in the renal metabolism of Angiotensin-(1-7) to Angiotensin-(1-4) portlandpress.com.

The biological relevance of Angiotensin II (1-4) is a subject of ongoing research. Some studies have suggested that it is a biologically inactive peptide researchgate.net. However, other research indicates that smaller angiotensin peptides, including Angiotensin-(1-4), may possess biological activity. For example, it has been observed that Angiotensin-(1-4) can cause a significant reduction in coronary perfusion pressure, suggesting a vasodilatory effect in this vascular bed.

Further degradation of Angiotensin II (1-4) would likely involve various peptidases, breaking it down into smaller, inactive peptide fragments and individual amino acids. The specific enzymes and pathways involved in the complete catabolism of Angiotensin II (1-4) require further investigation.

Half-life and Clearance Mechanisms in Pre-clinical Settings

Detailed pharmacokinetic data, including the half-life and specific clearance mechanisms for Angiotensin II (1-4) in preclinical settings, are not extensively documented in the currently available literature. The half-life of angiotensin peptides in circulation is generally very short. For instance, Angiotensin II has a circulating half-life of approximately 30 seconds, although it can be longer in tissues (15–30 minutes) wikipedia.org. The half-life of Angiotensin-(1-7) is also reported to be very short, in the order of seconds nih.gov. It is plausible that Angiotensin II (1-4), being a smaller peptide, would also have a very short half-life, being rapidly cleared from the circulation.

The clearance of angiotensin peptides is primarily achieved through enzymatic degradation in various tissues and organs, particularly the kidneys and liver, as well as by receptor-mediated internalization ahajournals.orgportlandpress.com. Given that Angiotensin II (1-4) is a product of enzymatic processing within the kidney, it is likely cleared through a combination of further enzymatic breakdown and renal excretion. However, specific studies detailing the clearance rates and mechanisms for Angiotensin II (1-4) are needed to fully understand its physiological disposition.

Table 1: Enzymes in Angiotensin II (1-4) Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Angiotensin II (1-4) Metabolism | Precursor(s) | Product(s) |

| Endopeptidases | Neprilysin (NEP) | Primary enzyme for the generation of Angiotensin II (1-4) | Angiotensin-(1-7) | Angiotensin II (1-4) |

| Aminopeptidases | Various | Involved in the metabolism of Angiotensin-(1-7) leading to Angiotensin II (1-4) | Angiotensin-(1-7) | Angiotensin II (1-4) and smaller fragments |

| Carboxypeptidases | Angiotensin-converting enzyme 2 (ACE2) | Indirectly involved by producing the substrate for NEP | Angiotensin II | Angiotensin-(1-7) |

Structure Activity Relationship Sar Studies of Angiotensin Ii 1 4

Amino Acid Residue Importance for Receptor Binding and Efficacy

The binding affinity and efficacy of Angiotensin II (1-4) are intrinsically linked to the specific properties of its constituent amino acid residues. Each of the four residues—Aspartic Acid (Asp), Arginine (Arg), Valine (Val), and Tyrosine (Tyr)—contributes uniquely to the molecule's ability to interact with its target receptors, primarily the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.

Aspartic Acid (Asp) at position 1: The N-terminal Asp residue, with its acidic side chain, is crucial for the initial interaction with the receptor. Modifications at this position can significantly alter the binding affinity. For instance, neutralization of the charge, such as through amidation, can impact receptor recognition.

Arginine (Arg) at position 2: The positively charged guanidinium (B1211019) group of the Arginine residue is a key determinant for receptor binding. This residue is involved in forming strong ionic interactions with negatively charged pockets within the receptor, thereby anchoring the peptide and facilitating subsequent activation.

Tyrosine (Tyr) at position 4: The aromatic side chain of the Tyrosine residue is essential for the biological activity of Angiotensin II and its fragments. The hydroxyl group of Tyr can form hydrogen bonds with the receptor, and the aromatic ring itself engages in π-π stacking interactions, which are vital for receptor activation.

| Residue Position | Amino Acid | Key Feature | Importance for Receptor Interaction |

| 1 | Aspartic Acid (Asp) | Acidic side chain | Initial receptor recognition and binding |

| 2 | Arginine (Arg) | Positively charged guanidinium group | Strong ionic interactions, anchoring the peptide |

| 3 | Valine (Val) | Hydrophobic side chain | Conformational stability, hydrophobic interactions |

| 4 | Tyrosine (Tyr) | Aromatic hydroxyl group | Hydrogen bonding and π-π stacking, crucial for activation |

Design and Synthesis of Angiotensin II (1-4) Analogs and Modulators

The understanding of the SAR of Angiotensin II (1-4) has paved the way for the rational design and synthesis of various analogs and modulators. The primary goals of these synthetic efforts are to enhance receptor affinity and selectivity, improve metabolic stability, and modulate the biological activity of the parent peptide.

The synthesis of Angiotensin II (1-4) and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The use of protecting groups for the reactive side chains of the amino acids is essential to prevent unwanted side reactions. Following the assembly of the desired sequence, the peptide is cleaved from the resin and deprotected to yield the final product.

Modifications in the design of analogs often involve:

Substitution of natural amino acids with non-natural or D-amino acids: This can enhance stability against enzymatic degradation and can also provide insights into the conformational requirements for receptor binding.

Modification of the peptide backbone: Introducing modifications such as N-methylation or replacing peptide bonds with isosteres can improve pharmacokinetic properties.

Cyclization: Constraining the peptide's conformation through cyclization can increase receptor affinity and selectivity by reducing the entropic penalty of binding.

| Analog Design Strategy | Purpose | Example Modification |

| Amino Acid Substitution | Enhance stability, probe conformational needs | Replacing L-amino acids with D-amino acids |

| Backbone Modification | Improve pharmacokinetics | N-methylation of the peptide bond |

| Cyclization | Increase affinity and selectivity | Head-to-tail or side-chain cyclization |

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional structure of Angiotensin II (1-4) and how it interacts with its receptors are fundamental to its biological function. Conformational analysis studies, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, have provided valuable insights into the peptide's solution structure and its bound conformation.

Studies on the full-length Angiotensin II suggest that the N-terminal region, which includes the (1-4) sequence, may adopt a partially right-handed alpha-helical structure. This conformation is believed to be important for presenting the key amino acid side chains in the correct orientation for receptor binding.

The interaction of Angiotensin II (1-4) with its receptors is a complex process involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. The Asp1 and Arg2 residues are primarily involved in the initial electrostatic recognition and binding to the extracellular domains of the AT1 and AT2 receptors. The Val3 and Tyr4 residues then engage in deeper interactions within the transmembrane binding pocket, leading to receptor activation. The Tyr4 residue, in particular, is thought to play a pivotal role in a "charge relay system" that triggers the conformational changes in the receptor required for signal transduction. nih.gov

| Interaction Type | Key Residues Involved | Receptor Region |

| Electrostatic | Asp1, Arg2 | Extracellular loops |

| Hydrophobic | Val3 | Transmembrane domain |

| Hydrogen Bonding | Tyr4 | Transmembrane domain |

| π-π Stacking | Tyr4 | Transmembrane domain |

Methodologies and Research Tools for Studying Angiotensin Ii 1 4

In Vitro Cellular Models for Receptor Binding and Signaling Studies

In vitro cellular models are fundamental for dissecting the molecular mechanisms of Angiotensin II (1-4) action, particularly its binding to receptors and the subsequent intracellular signaling cascades. A variety of cell types are utilized to model the diverse physiological systems where this peptide may be active.

Commonly used cell lines include Human Embryonic Kidney (HEK) 293 cells, which are often used for their robust growth and high transfection efficiency, making them ideal for studying the signaling of ectopically expressed receptors. nih.govfrontiersin.org Other relevant cell types include cardiomyocytes, renal tubule cells, vascular endothelial cells, and neuronal cells, which allow for the investigation of Angiotensin II (1-4) effects in a more tissue-specific context. nih.gov

Studies using these models have been pivotal in understanding the complex signaling pathways initiated by angiotensin peptides. These pathways can be broadly categorized into G-protein dependent and independent mechanisms. nih.govfrontiersin.org Upon binding to its receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, Angiotensin II (1-4) can trigger a cascade of intracellular events. nih.govahajournals.org

Key signaling events investigated in these cellular models include:

G-protein coupling: Activation of heterotrimeric G-proteins such as Gq/11, Gi, G12, and G13. frontiersin.org

Second messenger production: Generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org

Protein kinase activation: Activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, JNK, and p38MAPK, as well as other kinases such as Src and JAK/STAT. frontiersin.orgphysiology.org

Reactive Oxygen Species (ROS) generation: Stimulation of NADPH oxidase, leading to the production of ROS, which act as important signaling molecules. frontiersin.orgphysiology.org

β-arrestin mediated signaling: G-protein independent signaling pathways involving β-arrestin, which can also lead to the activation of kinases like ERK1/2. nih.govfrontiersin.org

Table 1: In Vitro Cellular Models and Key Signaling Pathways Studied

| Cell Type | Key Research Focus | Signaling Pathways Investigated |

|---|---|---|

| HEK293 Cells | Receptor binding and G-protein independent signaling | β-arrestin 2-dependent ERK activation |

| Cardiomyocytes | Cellular hypertrophy and apoptosis | MAPK pathways, ROS production |

| Renal Tubule Cells | Sodium transport and cellular growth | Nuclear AT1 receptor activation |

| Vascular Endothelial Cells | Vasodilation and inflammation | Nitric oxide production |

| Neuronal Cells | Neuromodulatory effects | Calcium signaling |

Ex Vivo Tissue Preparations and Organ Bath Studies

Ex vivo tissue preparations, particularly organ bath studies, serve as a bridge between in vitro cellular studies and in vivo animal models. These techniques allow for the investigation of the physiological effects of Angiotensin II (1-4) on intact tissues in a controlled environment.

The most common application of this methodology is in studying vascular reactivity. nih.gov Aortic rings and other blood vessel segments are isolated and mounted in an organ bath containing a physiological salt solution, such as Krebs-Henseleit solution, maintained at a constant temperature and aerated with a mixture of oxygen and carbon dioxide. nih.gov The tension of the tissue is measured, allowing for the assessment of vasoconstriction or vasodilation in response to the application of Angiotensin II (1-4).

These studies have been instrumental in characterizing the direct effects of angiotensin peptides on vascular smooth muscle contraction and relaxation. nih.govfrontiersin.org By using specific pharmacological inhibitors, researchers can dissect the roles of different receptors and signaling pathways in mediating the observed vascular responses. For instance, the involvement of nitric oxide (NO) released from endothelial cells can be investigated by comparing responses in endothelium-intact and endothelium-denuded tissue preparations. frontiersin.org

Mesenteric artery segments are also utilized in video-monitored perfusion systems to study flow-induced dilation and the role of Angiotensin II (1-4) in this process. ahajournals.org Furthermore, organ bath setups are used to study the metabolism of angiotensin peptides within different tissues, such as the aorta, renal artery, and periaortic adipose tissue. jpp.krakow.pl

Animal Models for Investigating Physiological and Pathophysiological Roles

Animal models are indispensable for understanding the integrated physiological and pathophysiological roles of Angiotensin II (1-4) in a whole-organism context. Various animal models, ranging from zebrafish to mice, are employed to study its effects on blood pressure, cardiovascular remodeling, and kidney function. zfin.orgphysiology.orgphysiology.org

The zebrafish has emerged as a valuable model for studying Angiotensin II-mediated pathophysiology due to its genetic tractability and transparent embryos. zfin.orgmdpi.com Intradermal injection of Angiotensin II in adult zebrafish has been shown to induce cardiac remodeling, including cardiomyocyte hypertrophy and fibrosis, demonstrating the conservation of Angiotensin II signaling pathways across species. mdpi.com

Genetically modified mouse models have provided profound insights into the function of the renin-angiotensin system. These models involve the deletion (knock-out) or overexpression (transgenic) of specific components of this system.

Knock-out models: Mice lacking specific angiotensin receptors, such as AT1a or AT2 receptor-deficient mice, have been crucial in delineating the distinct roles of these receptors in mediating the effects of angiotensin peptides. physiology.orgnih.gov For example, studies in AT1a receptor-knockout mice have shown that Angiotensin II can still induce oxidative stress and DNA damage independently of blood pressure changes. physiology.org Similarly, angiotensin-converting enzyme (ACE) knockout mice have been used to study the consequences of reduced Angiotensin II production, revealing its role in erythropoiesis. jci.org

Transgenic models: Transgenic mice overexpressing components of the renin-angiotensin system have been instrumental in modeling diseases such as hypertension and cardiac hypertrophy. physiology.orgpnas.org For instance, mice overexpressing the AT1 receptor in the myocardium develop a lethal phenotype with myocyte hyperplasia and heart block. pnas.org Another model involves the expression of an intracellular fluorescent fusion of Angiotensin II, which leads to elevated blood pressure and kidney pathology, providing a tool to study the intracellular renin-angiotensin system. physiology.org

Table 2: Examples of Genetic Manipulation Models and Their Phenotypes

| Model | Genetic Modification | Key Phenotype | Research Application |

|---|---|---|---|

| AT1aR Knockout Mice | Deletion of the AT1a receptor gene | No blood pressure increase in response to Angiotensin II, but still develop oxidative stress | Investigating blood pressure-independent effects of Angiotensin II |

| AT2R Knockout Mice | Deletion of the AT2 receptor gene | Exaggerated vascular response to Angiotensin II | Studying the counter-regulatory role of the AT2 receptor |

| ACE Knockout Mice | Deletion of the Angiotensin-Converting Enzyme gene | Anemia and altered kidney development | Understanding the role of ACE in Angiotensin II production and red blood cell formation |

| AT1R Transgenic Mice | Overexpression of the AT1 receptor in the myocardium | Cardiac hypertrophy and heart block | Modeling Angiotensin II-induced cardiac pathology |

| Intracellular Ang II Transgenic Mice | Expression of an intracellular Angiotensin II fusion protein | Elevated blood pressure and thrombotic microangiopathy | Investigating the functions of the intracellular renin-angiotensin system |

Pharmacological intervention models typically involve the chronic administration of Angiotensin II to induce pathological conditions that mimic human diseases. The most common model is the Angiotensin II-induced hypertension model, where continuous infusion of Angiotensin II via osmotic minipumps leads to a sustained increase in blood pressure. physiology.org

This model is widely used to study the mechanisms of hypertension and its consequences, such as cardiac hypertrophy, vascular remodeling, and renal damage. physiology.org Researchers can then test the efficacy of various therapeutic interventions by co-administering them with Angiotensin II. For example, the effects of AT1 receptor blockers like candesartan (B1668252) have been studied in this model to demonstrate their ability to attenuate the pathological effects of Angiotensin II. physiology.org

These models are also used to investigate the role of Angiotensin II in promoting inflammation and oxidative stress. physiology.org By treating animals with specific receptor agonists or antagonists, the contribution of different angiotensin receptor subtypes to these processes can be determined.

Analytical Techniques for Angiotensin II (1-4) Quantification and Identification in Research

Accurate and sensitive analytical techniques are essential for the quantification and identification of Angiotensin II (1-4) and other angiotensin peptides in biological samples. Given their low physiological concentrations, highly specific methods are required.

Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive counterpart, tandem mass spectrometry (LC-MS/MS), have become the gold standard for the analysis of angiotensin peptides. jpp.krakow.plnih.gov These methods offer high sensitivity and specificity, allowing for the simultaneous measurement of multiple angiotensin metabolites in complex biological matrices such as plasma, cell culture media, and tissue homogenates. jpp.krakow.plnih.gov

The general workflow of an LC-MS method for angiotensin analysis involves:

Sample Preparation: Extraction of peptides from the biological sample, often using solid-phase extraction (SPE) with C18 cartridges. nih.govpeerj.com

Chromatographic Separation: Separation of the different angiotensin peptides using reverse-phase high-performance liquid chromatography (HPLC) or nano-flow LC. jpp.krakow.plpeerj.com

Mass Spectrometric Detection: Ionization of the separated peptides, typically using electrospray ionization (ESI), followed by detection using a mass spectrometer. jpp.krakow.plnih.gov Quantification is often achieved using stable isotope-labeled internal standards. nih.gov

LC-MS/MS provides even greater specificity by selecting a specific parent ion for fragmentation and then detecting a characteristic fragment ion. nih.gov These methods have been successfully applied to study the metabolism of Angiotensin II in various in vitro and ex vivo systems, including the identification of Angiotensin (1-4) as a degradation product of Angiotensin (1-7). nih.gov The limit of detection for these methods can be in the low picogram or even femtomole range, enabling the quantification of endogenous peptide levels. nih.govpeerj.com

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Development

The quantification of Angiotensin II (1-4) in biological samples relies heavily on the development of specific and sensitive immunoassays such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). The success of these techniques is contingent on the production of high-affinity antibodies that can distinguish Angiotensin II (1-4) from other related angiotensin peptides.

The general principle of these competitive immunoassays involves a reaction between the unlabeled Angiotensin II (1-4) in a sample (or standard) and a labeled version of the peptide for a limited number of binding sites on a specific antibody. In RIA, the label is a radioisotope, while in ELISA, it is typically an enzyme that catalyzes a color-producing reaction. The concentration of Angiotensin II (1-4) in the sample is inversely proportional to the amount of labeled peptide that binds to the antibody. denovobiolabs.combuhlmannlabs.com

Developing these assays for Angiotensin II (1-4) presents specific challenges, primarily related to antibody specificity. The antibody must have high avidity for the Angiotensin II (1-4) fragment and minimal cross-reactivity with its precursor, Angiotensin II, and other metabolites like Angiotensin III and Angiotensin IV. phoenixpeptide.com For instance, the development of an RIA for a related peptide, Angiotensin-(1-12), utilized an affinity-purified polyclonal antibody directed towards the C-terminus of the molecule to ensure specificity. nih.govnih.gov A similar approach, generating antibodies that recognize the unique C-terminus of the (1-4) fragment, would be essential for a specific assay.

Commercial ELISA kits are available for Angiotensin II, employing a competitive inhibition enzyme immunoassay technique. denovobiolabs.comabcam.com However, studies have raised concerns about the specificity of some commercial ELISAs for angiotensin peptides, noting that direct measurement in plasma can yield inaccurate results due to interfering substances. nih.gov Therefore, sample preparation, often involving an extraction step using methods like solid-phase extraction with C18 columns, is a critical step to remove interfering proteins and concentrate the peptide before quantification by RIA or ELISA. nih.govspringernature.com

The sensitivity of these assays is paramount, as endogenous levels of angiotensin peptides can be very low. The lower limit of detection for a typical Angiotensin II ELISA can be less than 10 pg/mL. denovobiolabs.com The development of a robust assay for Angiotensin II (1-4) would require rigorous validation, including parallelism studies to ensure the sample dilution curve is parallel to the standard curve, and recovery experiments to assess the accuracy of the measurement in biological matrices. nih.gov

| Peptide | Cross-Reactivity (%) |

|---|---|

| Angiotensin II (Human) | 100 |

| Angiotensin III (Human) | 100 |

| Angiotensin I (Human) | 1.7 |

| pre-Angiotensin (1-14) | 1 |

| Angiotensin II (1-4) (Human) | 0.1 |

| Angiotensin II (5-8) (Human) | 0.001 |

| ACTH (Human) | 0 |

| Endothelin 1 | 0 |

Immunohistochemistry and In Situ Hybridization for Localization Studies

Determining the precise tissue and cellular location of Angiotensin II (1-4) is crucial for understanding its function. Immunohistochemistry (IHC) and in situ hybridization (ISH) are the primary tools for these localization studies.

Immunohistochemistry (IHC) is used to detect the presence of the Angiotensin II (1-4) peptide itself within tissue sections. This technique relies on a highly specific primary antibody that binds to Angiotensin II (1-4). This binding is then visualized using a secondary antibody conjugated to an enzyme (like horseradish peroxidase) or a fluorophore. ahajournals.org Studies localizing Angiotensin II and its receptors have successfully used this method in various tissues, including the kidneys, adrenal glands, and brain. ahajournals.orgahajournals.orgviamedica.pl For example, immunogold staining has been employed for subcellular localization, revealing Angiotensin II immunoreactivity within the nuclei of cerebellar neurons. ahajournals.org The choice of fixation method, such as paraformaldehyde or glutaraldehyde, is critical as it can affect antigen preservation and staining patterns. ahajournals.org To specifically localize Angiotensin II (1-4), an antibody with proven high specificity and low cross-reactivity with other angiotensin fragments, as demonstrated in immunoassays, would be essential.

In Situ Hybridization (ISH) is a technique used to detect the messenger RNA (mRNA) that codes for the precursor protein of Angiotensin II (1-4), which is angiotensinogen (B3276523). By identifying the cells that are transcribing the angiotensinogen gene, ISH provides insight into the potential sites of angiotensin peptide production. The method involves synthesizing a labeled nucleic acid probe (RNA or DNA) that is complementary to the target mRNA sequence. physiology.org This probe, often labeled with radioisotopes (like ³⁵S) or non-radioactive molecules like digoxigenin, hybridizes to the mRNA in tissue sections. physiology.orgpnas.orgnih.gov The location of the labeled probe is then detected by autoradiography or immunohistochemical methods. ISH has been extensively used to map the expression of angiotensin receptor subtypes (AT1 and AT2) during development and in adult tissues, revealing specific spatial and temporal distribution patterns. ahajournals.orgphysiology.orgphysiology.org Applying this technique to angiotensinogen mRNA would help identify the cellular sources from which Angiotensin II, and subsequently Angiotensin II (1-4), could be generated.

Together, these localization techniques provide complementary information. While ISH identifies the sites of potential synthesis of the precursor, IHC can confirm the presence and distribution of the final peptide product, Angiotensin II (1-4).

| Technique | Target | Tissue/Organ | Key Findings on Localization |

|---|---|---|---|

| Immunohistochemistry | Angiotensin II | Rat Cerebellum | Prominent in Purkinje, granule, basket, and stellate cells; subcellular localization in nuclei (euchromatin), cytoplasm, and mitochondria. ahajournals.org |

| Immunohistochemistry | Angiotensin II | Human Endometrium | Detected in glandular epithelium and stroma in proliferative phase; intense staining in perivascular stromal cells in secretory phase. nih.gov |

| In Situ Hybridization | AT1 & AT2 Receptor mRNA | Fetal Lamb Kidney | Both receptor subtypes expressed early in nephrogenesis with specific spatial and temporal distribution. physiology.org |

| In Situ Hybridization | AT2 Receptor mRNA | Developing Rat Cardiopulmonary System | High levels of expression in the aortic arch and pulmonary artery from gestation up to postpartum. ahajournals.org |

| In Situ Hybridization | Hsd3b6 mRNA (regulated by Ang II) | Mouse Adrenal Gland | Selective induction of the gene confirmed in the zona glomerulosa cells. nih.gov |

Interplay of Angiotensin Ii 1 4 with Other Angiotensin Peptides and Ras Components

Cross-talk with Angiotensin II (Ang II), Angiotensin III, and Angiotensin (1-7) Pathways

The interplay of Angiotensin II (1-4) with other key angiotensin peptides is primarily defined by its position as a downstream metabolite, particularly of Angiotensin (1-7). The cross-talk between these pathways is crucial for maintaining cardiovascular homeostasis.

Angiotensin II (Ang II): The classical effector of the RAS, Angiotensin II, exerts potent vasoconstrictor and pro-inflammatory effects primarily through the Angiotensin II Type 1 (AT1) receptor. mdpi.comnih.gov Angiotensin (1-7), the precursor to Angiotensin II (1-4), is recognized as a physiological antagonist of Angiotensin II, often mediating opposing effects such as vasodilation and anti-proliferation. mdpi.comscientificarchives.combioscientifica.com This counter-regulatory relationship forms a central axis within the RAS. scientificarchives.com The degradation of Angiotensin (1-7) to the biologically inactive Angiotensin II (1-4) by enzymes such as neprilysin (NEP) effectively terminates the counter-regulatory signal of Angiotensin (1-7). scientificarchives.combioscientifica.com

Angiotensin III (Ang III): Angiotensin III, another biologically active metabolite of Angiotensin II, shares some of the pressor and aldosterone-stimulating activities of its precursor, acting on AT1 receptors. nih.govwikipedia.orgwikipedia.orgijcep.org Research on the direct interaction between Angiotensin II (1-4) and Angiotensin III is limited. However, the enzymatic pathways that metabolize these peptides are interconnected. For instance, aminopeptidases that are involved in the conversion of Angiotensin II to Angiotensin III are also involved in the degradation of other angiotensin fragments. nih.gov

Angiotensin (1-7): The most direct and significant interaction of Angiotensin II (1-4) is with the Angiotensin (1-7) pathway. Angiotensin (1-7) is primarily generated from Angiotensin II by the action of Angiotensin-Converting Enzyme 2 (ACE2). bioscientifica.comfrontiersin.orgfrontiersin.org Subsequently, Angiotensin (1-7) can be metabolized to Angiotensin II (1-4). scientificarchives.combioscientifica.com This enzymatic conversion is a key step in the catabolism of Angiotensin (1-7). In tissues such as the renal cortex, the formation of Angiotensin (1-7) and Angiotensin II (1-4) are co-localized, indicating a close metabolic relationship. bioscientifica.com

| Angiotensin Peptide | Primary Receptor | Key Functions | Interaction with Angiotensin II (1-4) |

|---|---|---|---|

| Angiotensin II | AT1 | Vasoconstriction, Inflammation, Aldosterone (B195564) release | Indirect; Angiotensin II (1-4) is a downstream product of the counter-regulatory pathway to Ang II. |

| Angiotensin III | AT1 | Vasopressor activity, Aldosterone stimulation | Limited direct evidence; shared metabolic pathways. |

| Angiotensin (1-7) | Mas Receptor, AT2 | Vasodilation, Anti-proliferative, Anti-inflammatory | Direct; Angiotensin II (1-4) is a metabolic breakdown product of Angiotensin (1-7). |

Integration within the Broader Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance. wikipedia.orgclevelandclinic.org The integration of Angiotensin II (1-4) within this system is understood through its place in the "non-classical" or "counter-regulatory" arm of the RAAS. mdpi.com

The classical RAAS pathway involves the conversion of angiotensinogen (B3276523) to Angiotensin I by renin, followed by the conversion of Angiotensin I to the highly active Angiotensin II by Angiotensin-Converting Enzyme (ACE). clevelandclinic.orgspandidos-publications.comuniba.it Angiotensin II then exerts its effects by binding to AT1 receptors, leading to vasoconstriction and aldosterone secretion. wikipedia.orgclevelandclinic.orgspandidos-publications.com

The counter-regulatory axis, primarily mediated by ACE2, Angiotensin (1-7), and the Mas receptor, opposes the actions of the classical pathway. scientificarchives.combioscientifica.commdpi.com Angiotensin II (1-4) is a product of this counter-regulatory axis, representing a terminal step in the degradation of the protective Angiotensin (1-7) peptide. scientificarchives.combioscientifica.com The formation of Angiotensin II (1-4) primarily in the renal cortex suggests a role in the local regulation of renal function, where the balance between the classical and counter-regulatory arms of the RAAS is critical for maintaining homeostasis. bioscientifica.com

Interaction with Non-RAS Peptides and Signaling Systems

The RAAS does not operate in isolation and engages in significant cross-talk with other signaling systems to fine-tune physiological responses. While direct interactions of Angiotensin II (1-4) with non-RAS peptides are not well-documented, the broader RAAS, particularly Angiotensin II and Angiotensin (1-7), has known interactions with several other systems.

Natriuretic Peptides: The natriuretic peptide system, including Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), functions as a physiological antagonist to the RAAS. nih.govmdpi.comahajournals.org Natriuretic peptides promote vasodilation and natriuresis, thereby counteracting the pressor and volume-retaining effects of Angiotensin II. mdpi.comahajournals.org There is evidence of a molecular cross-talk where the natriuretic peptide system can inhibit the cardiac angiotensin system. nih.gov

Bradykinin: The kallikrein-kinin system, which generates the potent vasodilator bradykinin, is intricately linked with the RAAS. physiology.orgnih.gov Angiotensin-Converting Enzyme (ACE) is also known as kininase II, and it is responsible for the degradation of bradykinin. frontiersin.org Therefore, ACE activity simultaneously generates the vasoconstrictor Angiotensin II and degrades the vasodilator bradykinin.

Apelin Signaling Pathway: The apelin-APJ system has emerged as a significant counter-regulator of the RAAS. scispace.comahajournals.org Apelin exhibits vasodilatory and inotropic effects, and its signaling pathway can antagonize the actions of Angiotensin II. scispace.comahajournals.orgfrontiersin.org Studies have shown that the apelin receptor can physically interact with the AT1 receptor, leading to an inhibition of Angiotensin II signaling. nih.gov Apelin has also been shown to improve Angiotensin II-induced endothelial cell senescence. archivesofmedicalscience.com

| Non-RAS Peptide/System | Key Functions | Nature of Cross-talk with RAAS |

|---|---|---|

| Natriuretic Peptides (ANP, BNP) | Vasodilation, Natriuresis, Diuresis | Physiological antagonism; inhibit renin and aldosterone secretion. nih.govmdpi.com |

| Bradykinin | Vasodilation, Increased vascular permeability | Metabolic linkage via ACE (kininase II), which degrades bradykinin. nih.govfrontiersin.org |

| Apelin | Vasodilation, Positive inotropy | Antagonizes Angiotensin II effects; receptor-level interaction. scispace.comahajournals.orgnih.gov |

Future Directions in Angiotensin Ii 1 4 Research

Elucidating Novel Receptors and Signaling Pathways

Future research is critically focused on identifying and characterizing new receptors and signaling cascades for various angiotensin peptides, which may include Angiotensin II (1-4). The classical model centers on the AT1 and AT2 receptors, but a more complex picture is emerging.

Intracellular and Nuclear Receptors: A significant area of investigation is the presence and function of an intracellular or nuclear RAS. nih.gov Evidence suggests that angiotensin receptors are not confined to the plasma membrane but are also found on the nuclear membrane of various cell types, including those in the kidney. nih.gov Future studies aim to determine if Angiotensin II (1-4) or other fragments can be generated intracellularly and bind to these nuclear receptors, directly influencing gene transcription and cellular functions like reactive oxygen species (ROS) production. nih.gov

Receptor Heteromerization: The concept that G-protein coupled receptors (GPCRs) like the angiotensin receptors can form complexes, or heteromers, is a frontier in pharmacology. For instance, studies have demonstrated that the Angiotensin II Type 2 (AT2) receptor can form a functional heteromer with the Bradykinin Type 2 (B2) receptor. frontiersin.org This interaction creates novel signaling properties, where the activation of one receptor influences the function of the other. frontiersin.org A key future direction is to explore whether Angiotensin II (1-4) can modulate or signal through such receptor complexes, which could explain previously uncharacterized biological effects.

Orphan Receptors: The potential for angiotensin peptides to bind to "orphan" GPCRs (receptors whose endogenous ligand is unknown) remains an active area of research. Identifying a specific receptor for Angiotensin II (1-4) would be a major breakthrough, opening new avenues for understanding its physiological role and developing targeted therapies.

| Receptor Target | Known/Proposed Location | Potential Future Research Focus |

| Nuclear AT1 Receptors | Nuclear Membrane | Direct effects on gene transcription; role in nuclear ROS production. |

| AT2-B2 Heteromers | Plasma Membrane | Modulation of signaling crosstalk between the RAS and kinin-kallikrein system. |

| Orphan GPCRs | Various | Identification of a primary receptor for Angiotensin II (1-4) and other fragments. |

Exploring Additional Pre-clinical Therapeutic Applications and Targets